molecular formula C14H14 B1618486 2,5-Dimethylbiphenyl CAS No. 7372-85-2

2,5-Dimethylbiphenyl

Cat. No.: B1618486
CAS No.: 7372-85-2
M. Wt: 182.26 g/mol
InChI Key: ASHRVEUMINIGNW-UHFFFAOYSA-N
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Description

2,5-Dimethylbiphenyl is an organic compound with the molecular formula C14H14. It consists of two benzene rings connected by a single bond, with two methyl groups attached to the 2nd and 5th positions of one of the benzene rings. This compound is a member of the biphenyl family, which is known for its applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylbiphenyl can be synthesized through several methods. One common method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst. For example, the diazotization of 2,5-dimethylaniline with isopropyl nitrite, followed by coupling with benzene, yields this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves catalytic coupling reactions such as the Suzuki coupling, which uses palladium catalysts to couple aryl halides with aryl boronic acids. This method is preferred due to its high yield and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Catalysts such as manganese dioxide or potassium permanganate are commonly used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products:

Mechanism of Action

The mechanism by which 2,5-dimethylbiphenyl exerts its effects depends on the specific reaction or application. In catalytic reactions, it often acts as a ligand or substrate, interacting with metal catalysts to facilitate the formation of new chemical bonds. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethylbiphenyl is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different physical and chemical properties compared to other dimethylbiphenyl isomers .

Properties

IUPAC Name

1,4-dimethyl-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11-8-9-12(2)14(10-11)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHRVEUMINIGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334971
Record name 2,5-DIMETHYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7372-85-2
Record name 2,5-Dimethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007372852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-DIMETHYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18I6RL8MTW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.020 mmol, 2.0 mol %), phenylboronic acid (183 mg, 1.5 mmol), and potassium fluoride (174 mg, 3.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) and 2-bromo-p-xylene (0.138 mL, 1.0 mmol) were added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was stirred at room temperature until the starting aryl bromide had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL), filtered through celite, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 149 mg (82%) of the title compound.
Quantity
0.138 mL
Type
reactant
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aryl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
183 mg
Type
reactant
Reaction Step Four
Quantity
174 mg
Type
reactant
Reaction Step Four
Quantity
2.2 mg
Type
catalyst
Reaction Step Four
Quantity
6 mg
Type
catalyst
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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